5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, including a tert-butyl group, a butylsulfanyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. Key reagents and conditions include:
Starting Materials: Appropriate substituted anilines, alkyl halides, and sulfur-containing reagents.
Reaction Conditions: Use of strong bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution and cyclization reactions.
Catalysts: Transition metal catalysts (e.g., palladium) may be employed to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis can be utilized to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorophenyl group can lead to the formation of corresponding aniline derivatives.
Substitution: The tert-butyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, electrophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-7-(methylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 5-Tert-butyl-7-(butylsulfanyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 5-Tert-butyl-7-(butylsulfanyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl and butylsulfanyl groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H26ClN3S |
---|---|
Molecular Weight |
388.0 g/mol |
IUPAC Name |
5-tert-butyl-7-butylsulfanyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26ClN3S/c1-6-7-12-26-18-13-17(21(3,4)5)23-20-19(14(2)24-25(18)20)15-8-10-16(22)11-9-15/h8-11,13H,6-7,12H2,1-5H3 |
InChI Key |
HSNUHBGJHIRQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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